An In-Depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate
An In-Depth Technical Guide to Methyl 2-amino-3,5-dichlorobenzoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-3,5-dichlorobenzoate (CAS No. 52727-62-5), a key chemical intermediate. We will delve into its structural and physicochemical properties, detailed spectroscopic profile, and a validated laboratory-scale synthesis protocol. Furthermore, this document outlines its applications as a versatile building block in the development of novel pharmaceutical and agrochemical compounds. Safety protocols, handling procedures, and storage conditions are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the drug development and chemical synthesis fields, serving as an authoritative resource for the proficient application of this compound.
Introduction
Methyl 2-amino-3,5-dichlorobenzoate, also known as Methyl 3,5-dichloroanthranilate, is a halogenated aromatic amine and ester. Its molecular framework, featuring a dichlorinated benzene ring functionalized with both an amino group and a methyl ester group, makes it a valuable and reactive intermediate in organic synthesis. The specific arrangement of these functional groups—particularly the ortho-amino ester characteristic of anthranilates—provides a strategic starting point for the construction of various heterocyclic systems and complex molecular architectures. While its direct biological activity is not extensively documented, its utility as a precursor is significant, enabling the synthesis of target molecules with potential applications in medicinal chemistry and crop protection.
Chemical Identity and Structure
The unique substitution pattern on the benzene ring dictates the chemical reactivity and properties of Methyl 2-amino-3,5-dichlorobenzoate. The electron-donating amino group and the electron-withdrawing chlorine and ester substituents create a distinct electronic environment that influences its behavior in chemical reactions.
Table 1: Chemical Identifiers for Methyl 2-amino-3,5-dichlorobenzoate
| Identifier | Value | Reference |
| IUPAC Name | methyl 2-amino-3,5-dichlorobenzoate | [1] |
| Synonyms | Methyl 3,5-dichloroanthranilate; 2-Amino-3,5-dichlorobenzoic acid methyl ester | [2] |
| CAS Number | 52727-62-5 | [2][3] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 220.05 g/mol | [2] |
| InChI Key | FODZNORQIATQIP-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)Cl)N | [4] |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="NH₂", fontcolor="#34A853"]; Cl8 [label="Cl", fontcolor="#EA4335"]; Cl9 [label="Cl", fontcolor="#EA4335"]; C10 [label="C"]; O11 [label="O", fontcolor="#EA4335"]; O12 [label="O", fontcolor="#EA4335"]; C13 [label="CH₃", fontcolor="#4285F4"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- N7; C2 -- C10; C3 -- Cl8; C5 -- Cl9; C10 -- O11 [style=double]; C10 -- O12; O12 -- C13;
// Positioning using 'pos' attribute C1 [pos="0,1.2!"]; C2 [pos="-1,0.6!"]; C3 [pos="-1,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1,-0.6!"]; C6 [pos="1,0.6!"]; N7 [pos="0,2.4!"]; Cl8 [pos="-2,-1.2!"]; Cl9 [pos="2,-1.2!"]; C2 [pos="-1.1,0.6!"]; C10 [pos="-2.2,1.2!"]; O11 [pos="-2.2,2.2!"]; O12 [pos="-3.2,0.6!"]; C13 [pos="-4.2,1.2!"]; }
Caption: 2D Structure of Methyl 2-amino-3,5-dichlorobenzoate.
Physicochemical Properties
The physical properties of the compound are essential for its handling, purification, and formulation. It is a solid at room temperature with limited solubility in water but better solubility in organic solvents.
Table 2: Physicochemical Properties of Methyl 2-amino-3,5-dichlorobenzoate
| Property | Value | Reference |
| Appearance | Solid | [5] |
| Melting Point | 63-64 °C | [5] |
| Boiling Point | 315.8 °C (Predicted) | [5] |
| Monoisotopic Mass | 218.98538 Da | [4] |
| XLogP3 | 2.9 (Predicted) | [4] |
| Purity | Commercially available at ≥95% | [2] |
Spectroscopic Profile for Structural Elucidation
Structural confirmation is paramount in chemical synthesis. The following table outlines the expected spectroscopic data for Methyl 2-amino-3,5-dichlorobenzoate, which are critical for quality control and characterization.
Table 3: Predicted Spectroscopic Data for Methyl 2-amino-3,5-dichlorobenzoate
| Spectroscopy | Feature | Expected Signal |
| Mass (MS) | Molecular Ion [M]⁺ | m/z ≈ 219 (with M+2, M+4 isotopic pattern for Cl₂) |
| Fragmentation | Loss of methoxy group (-OCH₃) leading to a fragment at m/z ≈ 188 | |
| Infrared (IR) | N-H Stretch (Amine) | 3300-3500 cm⁻¹ (two bands) |
| C-H Stretch (Aromatic/Alkyl) | 2900-3100 cm⁻¹ | |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |
| C-Cl Stretch | 600-800 cm⁻¹ | |
| ¹H NMR | O-CH₃ | ~3.9 ppm (singlet, 3H) |
| NH₂ | ~5.0 ppm (broad singlet, 2H) | |
| Aromatic H | Two signals between 7.0-7.5 ppm (doublets, 1H each) | |
| ¹³C NMR | O-CH₃ | ~52 ppm |
| Aromatic C | 6 signals between 110-150 ppm | |
| C=O (Ester) | ~167 ppm |
Synthesis and Manufacturing
The most direct and reliable method for preparing Methyl 2-amino-3,5-dichlorobenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-amino-3,5-dichlorobenzoic acid. This reaction is acid-catalyzed and proceeds with high efficiency.
Caption: General workflow for the synthesis of Methyl 2-amino-3,5-dichlorobenzoate.
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality behind using excess methanol is to drive the equilibrium towards the product side, maximizing the yield as per Le Chatelier's principle. Sulfuric acid serves as an efficient catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by methanol.
Materials:
-
2-amino-3,5-dichlorobenzoic acid (1.0 eq)[6]
-
Methanol (reagent grade, excess, ~20 mL per gram of acid)
-
Concentrated Sulfuric Acid (catalytic amount, ~2-3 drops)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3,5-dichlorobenzoic acid.
-
Reagent Addition: Add an excess of methanol to the flask. While stirring, carefully add a few drops of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure Methyl 2-amino-3,5-dichlorobenzoate.
Applications in Research and Development
Methyl 2-amino-3,5-dichlorobenzoate is a valuable building block for constructing more complex molecules.[7] Its bifunctional nature allows for a wide range of chemical transformations.
-
Pharmaceutical Synthesis: Substituted anthranilates are precursors to a variety of heterocyclic scaffolds, such as quinolines, quinazolines, and acridones, which are prevalent in many biologically active compounds. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to an amide. The dichloro-substitution pattern provides steric and electronic properties that can be crucial for tuning the pharmacological profile of a final drug candidate. This class of intermediates is often used in the development of targeted therapies, including those for oncology.[8]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of novel pesticides and herbicides.[7] The specific halogenation pattern can contribute to the biological efficacy and environmental persistence of the final active ingredient.
Safety, Handling, and Storage
Proper handling of Methyl 2-amino-3,5-dichlorobenzoate is essential to ensure laboratory safety. The hazard profile is based on data from the parent carboxylic acid and similar compounds.[6]
Hazard Identification:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] If dust is generated, a NIOSH-approved respirator may be necessary.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[12]
Storage:
-
Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[11]
Conclusion
Methyl 2-amino-3,5-dichlorobenzoate is a well-characterized and synthetically accessible intermediate with significant potential in the fields of drug discovery and agrochemical research. Its defined physicochemical properties, predictable spectroscopic profile, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this valuable building block into their development pipelines.
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